methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl-linked phenyl core. Its structure includes:
- A methyl carbamate group (-O(CO)NHCH₃) at the para position of the phenyl ring.
- A sulfamoyl bridge (-SO₂NH-) connecting the phenyl ring to a 2-(2-fluorophenyl)-2-methoxypropyl substituent.
Properties
IUPAC Name |
methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQXMOQBLJTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, with the chemical formula C18H21FN2O5S, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a carbamate group linked to a sulfamoyl moiety and a fluorophenyl substituent. The structural formula can be represented as follows:
- Molecular Formula: C18H21FN2O5S
- IUPAC Name: Methyl N-(4-{[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)carbamate
- CAS Number: 1797355-79-3
This compound primarily acts as an inhibitor of carbonic anhydrase II, an enzyme involved in the regulation of pH and fluid balance in biological systems. This inhibition can lead to various physiological effects, including altered acid-base balance and potential applications in treating conditions such as glaucoma and edema .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related sulfamoyl derivatives have shown effectiveness against various bacterial strains, including MRSA and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response . The selective inhibition of COX-2 could provide therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested for its cytotoxic effects on cancer cell lines. Results indicated a concentration-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Animal Models : Animal studies have shown that administration of related compounds led to significant reductions in tumor growth rates in xenograft models, indicating the compound's potential utility in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Carbamates with Substituted Phenyl Groups
describes carbamates such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i). Key comparisons include:
Key Differences :
Agrochemical Carbamates
lists pesticidal carbamates like desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate).
Key Differences :
- photosystem disruption) .
Structural Analogs with Sulfamoyl Linkages
describes methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate , a close structural analog:
| Property | Target Compound | Compound from |
|---|---|---|
| Molecular Formula | C₁₈H₂₀FN₂O₅S | C₁₇H₂₀N₂O₅S₂ |
| Substituents | 2-Fluorophenyl, methoxypropyl | Cyclopropyl, thiophene, hydroxyl |
| Molecular Weight | 407.4 g/mol | 396.5 g/mol |
Key Differences :
- The thiophene and hydroxyl groups in the analog may increase polarity and hydrogen-bonding capacity compared to the target’s fluorophenyl and methoxy groups .
Research Implications and Limitations
- Lipophilicity Trends : Chlorinated carbamates (log k = 2.1) are less lipophilic than fluorinated analogs (estimated log k ~2.5–3.0 for the target compound), which may affect membrane permeability .
- Mode of Action : While the target compound’s sulfamoyl group suggests enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase), this remains speculative without explicit data.
Notes
Data Gaps : Direct biological activity, toxicity, or metabolic data for the target compound are absent in the evidence.
Patent Relevance: highlights carbamates in pesticidal patents (e.g., M.28 Ryanodine receptor modulators), suggesting the target compound could belong to this class if activity is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
